2-Bromo-5-isopropylthiophene
Overview
Description
2-Bromo-5-isopropylthiophene is an organic compound with the following chemical formula: C₉H₁₀BrS . It belongs to the class of thiophenes , which are heterocyclic aromatic compounds containing a five-membered sulfur-containing ring. The bromine atom is substituted at the 2-position, and an isopropyl group is attached to the 5-position of the thiophene ring.
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-isopropylthiophene consists of a five-membered thiophene ring with a bromine atom at the 2-position and an isopropyl group at the 5-position. The bond angles, bond lengths, and torsional angles within the molecule contribute to its stability and reactivity.
Chemical Reactions Analysis
2-Bromo-5-isopropylthiophene can participate in various chemical reactions, including substitution, addition, and cyclization reactions. These reactions may lead to the formation of novel derivatives or functionalized thiophenes. Investigating its reactivity with different reagents and conditions is crucial for understanding its synthetic potential.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : The melting point of 2-Bromo-5-isopropylthiophene is typically within a specific range (experimental data required).
- Solubility : Investigate its solubility in various solvents (e.g., organic solvents, water).
- Color and Odor : Describe its appearance and odor.
- Chemical Properties :
- Reactivity : Explore its reactivity with acids, bases, and other functional groups.
- Stability : Assess its stability under different conditions (e.g., temperature, light, air).
Scientific Research Applications
Polymer Synthesis
2-Bromo-5-isopropylthiophene plays a crucial role in the polymerization processes. For instance, its derivative 2-bromo-3-hexyl-5-iodothiophene was used in the synthesis of poly(3-hexylthiophene) (HT-P3HT) with a very low polydispersity, indicating its potential in producing high-quality polymers (Miyakoshi, Yokoyama, & Yokozawa, 2004). This is further supported by the synthesis of head-to-tail coupled poly(3-alkylthiophenes) via the GRIM method, demonstrating the compound's utility in creating regioregular polymers (Loewe, Ewbank, Liu, Zhai, & Mccullough, 2001).
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-5-isopropylthiophene derivatives have shown potential. For example, the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene revealed significant electronic effects on the properties of the new products, suggesting their relevance in pharmacological contexts (Ikram et al., 2015).
Biological Activities
The biological activity of 2-Bromo-5-isopropylthiophene derivatives has been a subject of study. For instance, synthesized 2,5-bisarylthiophenes were screened for their antibacterial activity against Escherichia coli, indicating the compound's potential in antimicrobial applications (Rasool et al., 2016).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, including acute and chronic effects.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Environmental Impact : Consider its impact on the environment.
Future Directions
- Biological Studies : Investigate its potential biological activities (e.g., antimicrobial, anticancer) and mechanisms.
- Derivatives : Explore the synthesis of novel derivatives based on 2-Bromo-5-isopropylthiophene.
- Materials Science : Assess its use in materials science (e.g., organic electronics, sensors).
- Computational Modeling : Employ computational methods to predict its properties and reactivity.
properties
IUPAC Name |
2-bromo-5-propan-2-ylthiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c1-5(2)6-3-4-7(8)9-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIJGRYTRTFGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene, 2-bromo-5-(1-methylethyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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